1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC16487998
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H22N2O4 |
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Molecular Weight | 258.31 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1 |
Standard InChI Key | PVCVXOYIRODFJD-DTWKUNHWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of 1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate is C₁₂H₂₂N₂O₄, with a molecular weight of 258.32 g/mol. Its IUPAC name reflects the (2R,4S) stereochemistry, which dictates its three-dimensional arrangement and interaction with biological targets . The piperidine ring adopts a chair conformation, with the tert-butyl and methyl ester groups occupying axial and equatorial positions, respectively. This spatial arrangement enhances stability and influences binding affinity to enzymes or receptors .
Key Structural Features:
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Piperidine Core: A six-membered ring with nitrogen at position 1.
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4-Amino Substituent: A primary amine at position 4, enabling hydrogen bonding and nucleophilic reactions.
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Ester Groups: The tert-butyl ester (position 1) and methyl ester (position 2) provide steric protection and modulate solubility.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of this compound involves multi-step protocols to achieve precise stereocontrol:
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Starting Material: (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate derivatives are commonly used.
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Mesylation: Conversion of the hydroxyl group to a mesylate intermediate for subsequent nucleophilic displacement.
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Azide Displacement: Introduction of an azide group, followed by Staudinger reduction to yield the 4-amine .
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Esterification: Simultaneous protection of carboxyl groups with tert-butyl and methyl esters under anhydrous conditions.
Critical Reaction Conditions:
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Temperature: −20°C to 25°C for azide displacement.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield (>85%) and purity (>98% enantiomeric excess). Automated systems monitor reaction parameters, ensuring reproducibility .
Comparative Analysis with Structural Analogs
Parameter | Piperidine Derivative (2R,4S) | Pyrrolidine Analog (2R,4S) |
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Ring Size | 6-membered | 5-membered |
Conformational Flexibility | High | Moderate |
Bioavailability | 65% (oral) | 45% (oral) |
Target Selectivity | SMO inhibitors | Dopamine receptors |
Key Insights:
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The piperidine derivative’s larger ring enhances conformational flexibility, improving binding to proteins like smoothened (SMO) .
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Pyrrolidine analogs exhibit faster metabolic clearance due to reduced steric hindrance .
Applications in Drug Development
Smoothened (SMO) Inhibitors
This compound is a precursor to PF-04449913, a hedgehog pathway antagonist used in oncology. Modifications at the 4-position optimize binding to SMO’s hydrophobic pocket, achieving IC₅₀ values <50 nM .
Anti-Inflammatory Agents
Functionalization of the 4-amino group with sulfonamide moieties yields derivatives that inhibit NLRP3, reducing inflammation in murine models of arthritis .
Future Research Directions
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Stereochemical Optimization: Explore (2S,4R) isomers for altered target selectivity.
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Prodrug Development: Mask amine groups to enhance oral bioavailability.
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Targeted Delivery Systems: Conjugate with nanoparticles for site-specific action.
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